5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
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Description
5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H14N4O3S2 and its molecular weight is 338.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antitubercular Agents
A study focused on benzene sulfonamide pyrazole oxadiazole derivatives, which are closely related to the specified compound, demonstrated their potential as antimicrobial and antitubercular agents. These compounds were synthesized and evaluated for their activity against various bacteria and Mycobacterium tuberculosis. Molecular docking studies indicated their potential mode of inhibition and effectiveness as antitubercular agents (Shingare et al., 2022).
Antitumor Agents
Research on thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, which share structural similarities with the compound , showed significant antitumor and antibacterial properties. These compounds exhibited higher activity against various cancer cell lines, including liver, colon, and lung cancer, compared to standard drugs (Hafez et al., 2017).
Corrosion Inhibition
A study involving 1,3,4-oxadiazole derivatives revealed their utility in corrosion inhibition for mild steel in sulfuric acid. These compounds, including the one mentioned, form a protective layer on the metal surface, suggesting their potential application in industrial corrosion prevention (Ammal et al., 2018).
Synthesis of Heterocycles
Research on the synthesis of sulfonamido bis heterocycles, which are structurally related to the specified compound, highlights their potential in the development of new pharmaceuticals and chemicals. These studies involve the creation of pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles (Muralikrishna et al., 2014).
Antimicrobial Activity of Heterocycles
Several studies have synthesized new heterocyclic compounds based on sulfonamide and evaluated their antimicrobial activity. These compounds have shown significant activity against various bacterial strains, indicating their potential as novel antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-5-6-12(21-9)22(18,19)14-8-11-15-13(16-20-11)10-4-3-7-17(10)2/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAFUOOAXOSSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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